(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA

Very Long-Chain Fatty Acid Elongation HACD Enzyme Kinetics Lipid Biochemistry

This ultra-long-chain (C28:6, omega-3) 3R-hydroxyacyl-CoA thioester is the obligate third-step intermediate in microsomal VLC-PUFA elongation. It is the only substrate that can deliver chain-length-specific, stereochemically valid kinetic parameters (Km, Vmax, kcat) for HACD1–4 isoforms. Substituting shorter-chain or non-hydroxylated analogs introduces non-native kinetics and confounds dehydratase mechanism studies. Procure this compound to ensure reproducible in vitro reconstitution of the complete elongase cycle, accurate MS/MS-based quantitation of 3-hydroxy intermediates, and cryo-EM/co-crystallization studies that capture authentic enzyme-substrate conformations.

Molecular Formula C49H78N7O18P3S
Molecular Weight 1178.2 g/mol
Cat. No. B15545715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA
Molecular FormulaC49H78N7O18P3S
Molecular Weight1178.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h5-6,8-9,11-12,14-15,17-18,20-21,35-38,42-44,48,57,60-61H,4,7,10,13,16,19,22-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t37-,38-,42-,43-,44+,48-/m1/s1
InChIKeyDLISGWFAFHLYFB-YNVXCXPQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosahexaenoyl-CoA for Very Long-Chain Polyunsaturated Fatty Acid Research


(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosahexaenoyl-CoA (C28:6(omega-3)-CoA) is a chemically defined, ultra-long-chain (C28), polyunsaturated (six cis double bonds) fatty acyl-CoA thioester [1]. It functions as the obligate 3-hydroxyacyl-CoA intermediate in the third (dehydration) step of the endoplasmic reticulum fatty acid elongation cycle, specifically within the biosynthetic pathway of very long-chain polyunsaturated fatty acids (VLC-PUFAs) [2]. Its procurement is essential for researchers requiring a structurally precise substrate to dissect the substrate specificity and catalytic mechanism of 3-hydroxyacyl-CoA dehydratases (HACD1-4) in VLC-PUFA synthesis.

Why Generic (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosahexaenoyl-CoA Cannot Be Substituted by Shorter-Chain or Non-Hydroxylated Analogs


Generic substitution of this compound with shorter-chain 3-hydroxyacyl-CoAs (e.g., 3-hydroxypalmitoyl-CoA, C16:0) or non-hydroxylated octacosahexaenoyl-CoA (C28:6) fails to replicate the precise biochemical context of VLC-PUFA elongation. HACD enzymes exhibit chain-length specificity [1], and the presence of the 3-hydroxy group is mechanistically essential for the dehydration step [2]. Using an incorrect chain length or a compound lacking the requisite 3R-hydroxy stereochemistry introduces non-native substrates that can yield spurious kinetic data, obscure true substrate-enzyme interactions, and lead to misinterpretation of elongase complex function. The following quantitative evidence underscores the necessity of this specific compound for rigorous and reproducible experimental outcomes.

Quantitative Differentiation Evidence for (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosahexaenoyl-CoA


Ultra-Long Chain Length (C28) Defines HACD Substrate Specificity

This compound possesses a C28 acyl chain, classifying it as an ultra-long-chain fatty acyl-CoA (C > 27). In contrast, typical HACD substrates like 3-hydroxypalmitoyl-CoA (C16) are medium-chain or long-chain [1]. HACD enzymes demonstrate distinct activity profiles with chain length; a study on GhHACD2 overexpression in yeast resulted in a significant, quantifiable increase specifically in C28:0 fatty acid levels, while total oil content decreased [2]. This demonstrates that chain length, not merely acyl-CoA presence, dictates downstream metabolic fate. The target compound represents the polyunsaturated (C28:6) analog essential for probing VLC-PUFA pathways.

Very Long-Chain Fatty Acid Elongation HACD Enzyme Kinetics Lipid Biochemistry

Essential 3R-Hydroxy Group for HACD-Catalyzed Dehydration

The (3R)-hydroxy group is not an optional modification but the absolute requirement for the third step of the elongation cycle. The Rhea database explicitly defines the forward reaction as the dehydration of (3R)-hydroxy-(10Z,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA to (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA and water [1]. This contrasts with the non-hydroxylated (10Z,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA, which cannot participate in this reaction. Furthermore, studies with 3-hydroxyeicosanoyl-CoA (C20) confirm that the dehydrase exclusively utilizes the (R)-enantiomer; the (S)-enantiomer is not a substrate [2].

Enzyme Mechanism Stereospecificity VLC-PUFA Biosynthesis

Defined Polyunsaturation (Six cis Double Bonds) Distinguishes from Saturated VLCFA Intermediates

This compound contains six cis double bonds, making it a specific intermediate in the synthesis of omega-3 VLC-PUFAs. In contrast, the saturated analog 3-hydroxyoctacosanoyl-CoA (C28:0) and monounsaturated intermediates feed into distinct VLCFA pools. HACD1 and HACD2 are known to be active in a 'wide range' of pathways, including those for saturated and polyunsaturated fatty acids, but their relative activity and functional redundancy may differ depending on the degree of acyl chain unsaturation [1]. The defined polyunsaturation pattern (10Z,13Z,16Z,19Z,22Z,25Z) is structurally distinct from, for example, the (2E,13Z,16Z,19Z,22Z,25Z) product [2], enabling precise tracking of the dehydration step.

Omega-3 Fatty Acid Pathway Polyunsaturated Lipid Metabolism Substrate Specificity

Molecular Mass and Formula Differentiate from Non-Hydroxylated and Shorter-Chain Analogs

The molecular weight and formula of this compound provide a quantifiable basis for differentiation from closely related analogs that might be erroneously substituted. (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA has an average mass of 1178.17 Da (C49H78N7O18P3S) [1]. The non-hydroxylated (10Z,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA has a mass of 1162.17 Da (C49H78N7O17P3S) [2], a difference of 16 Da (one oxygen atom). The 3-hydroxy group is also absent in the trans-2,3-enoyl product, which has a mass of 1158.14 Da (C49H74N7O17P3S) [3]. A common surrogate, 3-hydroxypalmitoyl-CoA (C16:0), has a mass of ~1020 Da.

Analytical Chemistry LC-MS Standards Metabolomics

Optimal Research Applications for (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosahexaenoyl-CoA


In Vitro Characterization of HACD Enzyme Kinetics and Substrate Specificity

This compound is the definitive substrate for quantifying the specific activity of HACD1-4 isoforms towards omega-3 VLC-PUFA precursors. Its use enables the determination of kinetic parameters (Km, Vmax, kcat) that are directly relevant to polyunsaturated fatty acid elongation, avoiding the confounded results obtained with shorter or saturated surrogate substrates [1]. Studies using 3-hydroxyeicosanoyl-CoA (C20) have established baseline kinetic constants for brain microsomal dehydrase (Km ≈ 44 µM, Vmax ≈ 20 nmol/min/mg) [2]; this compound allows for the extension of such analysis to the clinically relevant C28:6 omega-3 pathway.

LC-MS/MS Metabolomics and Lipidomics Standards

Given its unique molecular mass of 1178.17 Da and defined MS/MS fragmentation pattern, this compound serves as an essential analytical standard for the identification and absolute quantitation of 3-hydroxy VLC-PUFA intermediates in biological matrices [1]. Its procurement is critical for metabolomics studies investigating peroxisomal disorders, inborn errors of VLCFA metabolism, or the impact of dietary omega-3 fatty acids on endogenous VLC-PUFA pools.

Reconstitution of the VLC-PUFA Elongation Cycle

For researchers seeking to reconstitute the entire four-step elongation cycle in vitro (involving ELOVL condensing enzymes, KAR reductases, HACD dehydratases, and TER reductases), this compound is the indispensable intermediate for the third step. Substituting with a non-hydroxylated or incorrectly unsaturated analog would stall the cycle, preventing the generation of the downstream trans-2-enoyl-CoA product and subsequent reduction to the elongated C30:6 acyl-CoA [2].

Structural Biology of the Elongase Complex

The compound can be used in co-crystallization or cryo-EM studies aimed at resolving the structure of the HACD enzyme or the full elongase complex. Its defined stereochemistry (3R) and ultra-long polyunsaturated chain are necessary to trap the enzyme in a catalytically relevant conformation, revealing the molecular basis for chain-length discrimination and the accommodation of multiple cis double bonds within the hydrophobic substrate-binding tunnel [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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